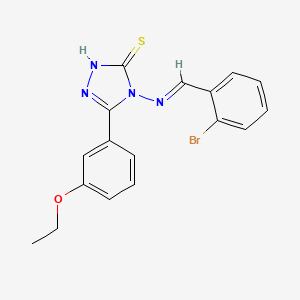

4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2-Bromobenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione est un composé organique synthétique appartenant à la classe des dérivés du triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-((2-bromobenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione implique généralement la condensation de la 2-bromobenzaldéhyde avec le 3-(3-éthoxyphényl)-1H-1,2,4-triazole-5-thiol en présence d'un catalyseur approprié. La réaction est réalisée sous reflux dans un solvant approprié, tel que l'éthanol ou le méthanol. Le produit résultant est ensuite purifié par recristallisation ou chromatographie sur colonne.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de synthèse. En outre, l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-((2-bromobenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : L'atome de brome dans la partie benzylidène peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.

Substitution : Les réactions de substitution nucléophile nécessitent souvent la présence d'une base, telle que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃), et sont généralement réalisées dans des solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF).

Principaux produits formés

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le 4-((2-bromobenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la résistance à la corrosion ou une résistance mécanique accrue.

Mécanisme d'action

Le mécanisme d'action du 4-((2-bromobenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès au substrat et empêchant la réaction catalytique. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les processus cellulaires tels que la prolifération, l'apoptose et la différenciation.

Mécanisme D'action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-((2-Chlorobenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione

- 4-((2-Fluorobenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione

- 4-((2-Méthylbenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione

Unicité

L'unicité du 4-((2-bromobenzylidène)amino)-3-(3-éthoxyphényl)-1H-1,2,4-triazole-5(4H)-thione réside dans la présence de l'atome de brome dans la partie benzylidène. Cet atome de brome peut influencer considérablement la réactivité et l'activité biologique du composé, le distinguant ainsi de ses analogues avec des substituants différents.

Activité Biologique

4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound features a unique structure that includes a triazole ring, a thione functional group, and both bromobenzylidene and ethoxyphenyl substituents. Its molecular formula is C₁₄H₁₃BrN₄OS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms.

Synthesis

The synthesis of this compound typically involves the condensation of 2-bromobenzaldehyde with 3-amino-1,2,4-triazole-5-thione in the presence of a suitable catalyst under reflux conditions. The reaction is generally carried out in solvents such as ethanol or methanol. The resulting product is purified through recrystallization or chromatography to achieve high purity levels .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes critical for bacterial survival, such as DNA gyrase. This interaction suggests possible applications in antimicrobial therapies .

- Antimicrobial Activity: It has demonstrated significant antimicrobial and antifungal properties against various pathogens. For instance, studies have indicated comparable antibacterial activity against Mycobacterium tuberculosis when compared to standard drugs .

Biological Activities

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi; potential use in treating infections. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines; further research needed for mechanisms. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |

| Antioxidant | Capable of scavenging free radicals, contributing to cellular protection. |

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

- Antimicrobial Studies: A study comparing various triazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assays: In vitro assays on human cancer cell lines revealed that this compound induces apoptosis in cancer cells at micromolar concentrations. Further investigations into its mechanism indicated that it may disrupt mitochondrial function.

- Molecular Docking Studies: Computational docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and survival pathways. This binding affinity supports its potential as a lead compound in drug design for cancer therapeutics .

Propriétés

Numéro CAS |

497921-75-2 |

|---|---|

Formule moléculaire |

C17H15BrN4OS |

Poids moléculaire |

403.3 g/mol |

Nom IUPAC |

4-[(E)-(2-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15BrN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(24)22(16)19-11-13-6-3-4-9-15(13)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |

Clé InChI |

LEMAZMLIWWERPU-YBFXNURJSA-N |

SMILES isomérique |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |

SMILES canonique |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.